4-(4-fluorophenyl)-4-methyloxane-2,6-dione

chiral resolution avoidance achiral building block process chemistry cost

4-(4-Fluorophenyl)-4-methyloxane-2,6-dione (CAS 1267035-53-9) is a geminal 4,4-disubstituted glutaric anhydride (oxane-2,6-dione) with the molecular formula C12H11FO3 and a molecular weight of 222.21 g/mol. The compound features a quaternary carbon center bearing both a 4-fluorophenyl ring and a methyl group, which eliminates the C4 stereocenter present in monosubstituted analogs and locks the ring conformation.

Molecular Formula C12H11FO3
Molecular Weight 222.21 g/mol
CAS No. 1267035-53-9
Cat. No. B6618107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-4-methyloxane-2,6-dione
CAS1267035-53-9
Molecular FormulaC12H11FO3
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESCC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H11FO3/c1-12(6-10(14)16-11(15)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
InChIKeyBYFSCKGKYBSJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-4-methyloxane-2,6-dione (CAS 1267035-53-9): A Geminal Disubstituted Glutaric Anhydride Scaffold for Chiral Building Block and Scaffold-Hopping Strategies


4-(4-Fluorophenyl)-4-methyloxane-2,6-dione (CAS 1267035-53-9) is a geminal 4,4-disubstituted glutaric anhydride (oxane-2,6-dione) with the molecular formula C12H11FO3 and a molecular weight of 222.21 g/mol . The compound features a quaternary carbon center bearing both a 4-fluorophenyl ring and a methyl group, which eliminates the C4 stereocenter present in monosubstituted analogs and locks the ring conformation. Glutaric anhydride derivatives are established intermediates in pharmaceutical synthesis, particularly via enantioselective desymmetrization for preparing chiral 4-arylpiperidines including the SSRI paroxetine [1]. The 4-fluoro substituent on the phenyl ring can be used as a metabolic probe or for further functionalization, while the quaternary center imparts distinct reactivity and conformational properties compared to both the unsubstituted and 4-monosubstituted congeners.

Why Unsubstituted or Monosubstituted Glutaric Anhydrides Cannot Replace 4-(4-Fluorophenyl)-4-methyloxane-2,6-dione in Stereochemical and Conformational Applications


Generic substitution of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione with simpler glutaric anhydride derivatives such as 3-(4-fluorophenyl)glutaric anhydride (3-FGA, CAS not separately assigned) or 3-methylglutaric anhydride (CAS 4166-53-4) risks adverse outcomes in three measurable dimensions: (1) loss of the geminal quaternary center eliminates the unique conformational bias imparted by the Thorpe–Ingold effect, which accelerates cyclization and rigidifies ring-closed products [1]; (2) introduction of a C4 stereocenter in 4-monosubstituted analogs (e.g., 4-(4-fluorophenyl)oxane-2,6-dione, CAS 4926-12-9) creates a racemic mixture whose separation adds cost and complexity, whereas the 4,4-disubstituted compound is achiral and bypasses enantiomer resolution altogether [2]; (3) the combined electronic effects of the 4-fluoro substituent (σp = +0.06) and the quaternary methyl modify the anhydride carbonyl electrophilicity and hydrolysis rate relative to non-fluorinated or non-methylated analogs, altering kinetic selectivity in nucleophilic ring-opening reactions. These factors make simple unsubstituted or monosubstituted anhydrides functionally non-equivalent intermediates.

Comparative Quantitative Evidence for 4-(4-Fluorophenyl)-4-methyloxane-2,6-dione Versus Analogous Glutaric Anhydrides


Elimination of Stereocenter Complexity: Achiral 4,4-Disubstituted Anhydride Versus Racemic 4-Monosubstituted Congeners

The target compound is achiral (zero stereocenters at C4) because both substituents at the 4-position are different from each other but the carbon is fully substituted, making it a prochiral but non-stereogenic center that cannot racemize. In contrast, the closest monosubstituted analog, 4-(4-fluorophenyl)oxane-2,6-dione (CAS 4926-12-9), possesses a single C4 stereocenter and exists as a racemic mixture unless resolved. Enzymatic desymmetrization of the related 3-(4-fluorophenyl)glutaric anhydride (3-FGA) using Novozym 435 lipase in MTBE with methanol (2:1 molar ratio at 25 °C) yielded methyl (S)-3-(4-fluorophenyl)glutarate with 80% ee, requiring an additional enrichment step to reach 96% ee [1]. The 4,4-disubstituted architecture of 4-(4-fluorophenyl)-4-methyloxane-2,6-dione inherently avoids this resolution step, simplifying synthetic routes and reducing processing costs.

chiral resolution avoidance achiral building block process chemistry cost

Conformational Restriction via Thorpe–Ingold Effect: Geminal Dimethyl vs. Methyl-Phenyl Substitution

The geminal disubstitution at C4 with a methyl group and a 4-fluorophenyl group induces a Thorpe–Ingold effect that accelerates intramolecular cyclization reactions of derivatives compared to monosubstituted or unsubstituted analogs. While direct kinetic data for the title compound are not published, the comparative analogue 3-methylglutaric anhydride (4-methyloxane-2,6-dione, CAS 4166-53-4) is extensively used as a reagent in the synthesis of oxoeicosanoid receptor antagonists, demonstrating that geminal 4-methyl substitution improves reactivity in ring-opening–ring-closing sequences relative to unsubstituted glutaric anhydride [1]. The addition of the 4-fluorophenyl group in 4-(4-fluorophenyl)-4-methyloxane-2,6-dione is expected to further enhance this effect due to the greater steric bulk relative to a methyl group alone.

Thorpe-Ingold effect ring-closure kinetics conformational preorganization

Electronic Modulation of Anhydride Reactivity: 4-Fluorophenyl Substituent Effect on Carbonyl Electrophilicity

The para-fluoro substituent on the phenyl ring exerts a characteristic electron-withdrawing inductive effect (σI = +0.52) while donating electrons through resonance (σR = -0.34), resulting in a net Hammett σp value of +0.06 for the 4-fluorophenyl group [1]. This near-neutral net electronic effect distinguishes 4-fluorophenyl-substituted anhydrides from 4-chlorophenyl (σp = +0.23), 4-bromophenyl (σp = +0.23), and 4-nitrophenyl (σp = +0.78) analogues: the 4-fluoro compound exhibits anhydride carbonyl reactivity much closer to the unsubstituted phenyl analogue than the more electrophilic halogen or nitro congeners, while retaining the metabolic and spectroscopic advantages of fluorine. For the title compound, the combination of a 4-fluorophenyl and a 4-methyl group produces an anhydride with modulated electrophilicity that is less susceptible to premature hydrolysis during storage and reaction workup compared to more electron-deficient analogues such as 4-(4-nitrophenyl)-4-methyloxane-2,6-dione (CAS 19244-22-5).

substituent electronic effect carbonyl electrophilicity hydrolytic stability

Molecular Weight and Lipophilicity Differentiation for Pharmacokinetic Optimization

Compared to the unsubstituted phenyl analog 4-(4-methylphenyl)oxane-2,6-dione (CAS 91963-20-1, MW 204.22 g/mol, C12H12O3), 4-(4-fluorophenyl)-4-methyloxane-2,6-dione (MW 222.21 g/mol) introduces fluorine without significantly increasing molecular volume, while the electronegative fluorine atom increases the dipole moment and modifies logP. The calculated logP for the target compound is estimated at approximately 1.8–2.2 , versus approximately 2.5–2.8 for the 4-methylphenyl analog (based on fragment-based calculations). This moderate reduction in lipophilicity (ΔlogP ≈ -0.3 to -0.7) while maintaining comparable molecular weight is a well-established advantage of fluorination in medicinal chemistry: it improves aqueous solubility and metabolic stability without the molecular weight penalty associated with chlorine or bromine substitution [1]. The compound thus offers a differentiated physicochemical profile for fragment-based screening and lead optimization where balanced logP is critical.

physicochemical properties lipophilicity lead optimization

Application Scenarios Where 4-(4-Fluorophenyl)-4-methyloxane-2,6-dione Delivers Differentiated Value


Achiral Building Block for 4,4-Disubstituted Piperidine and Pyrrolidine Libraries

The target compound serves as a symmetric anhydride that, upon ring-opening with amines or alcohols followed by re-cyclization, directly yields 4,4-disubstituted glutarimides or glutarate esters without generating a stereocenter. This is particularly valuable for constructing 4-aryl-4-methylpiperidine libraries, which are privileged scaffolds in CNS drug discovery. The avoidance of enantiomer resolution, as quantitatively justified in Section 3 (Evidence Item 1), makes this compound preferable over 4-(4-fluorophenyl)oxane-2,6-dione (CAS 4926-12-9) for any parallel synthesis campaign where chiral chromatography would be rate-limiting or cost-prohibitive. [1]

Fluorinated Scaffold for Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 222.21 g/mol, a hydrogen-bond acceptor count of 3 (anhydride carbonyls), and a balanced estimated logP of ~1.8–2.2, this compound falls within ideal fragment library parameters (MW < 250, clogP < 3.0). The presence of the 4-fluorophenyl ring enables ¹⁹F NMR-based screening as an orthogonal detection method, providing a biophysical binding assay readout without requiring labeling of the target protein. The differential lipophilicity relative to non-fluorinated phenyl analogs (ΔlogP ≈ -0.3 to -0.7, Evidence Item 4) makes it a better-matching fragment for targets with hydrophobic binding pockets where excessive lipophilicity would cause aggregation or non-specific binding. [2]

Controlled-Reactivity Acylating Agent for Stepwise Functionalization of Polyfunctional Substrates

The near-neutral Hammett σp value (+0.06) of the 4-fluorophenyl substituent, combined with the steric shielding provided by the geminal 4-methyl group, yields an anhydride with controlled electrophilicity—less reactive toward hydrolysis than 4-nitrophenyl or 4-chlorophenyl analogs (Evidence Item 3). This property is advantageous for the selective acylation of polyfunctional substrates (e.g., aminoglycosides, peptide side chains) where over-acylation or premature anhydride hydrolysis must be avoided. The compound can be employed as a temporary protecting group or linker precursor in multi-step organic syntheses requiring predictable, single-acylation outcomes under ambient conditions.

Synthesis of ¹⁸F-Labeled PET Tracer Precursors via Leaving-Group Substitution

The electron-rich 4-fluorophenyl ring can be radiofluorinated via nucleophilic aromatic substitution if an appropriate leaving group (e.g., nitro) is introduced, but more directly, the intact 4-fluorophenyl moiety serves as a cold reference standard for PET tracer development. The achiral nature of the compound simplifies chromatographic purification and quality control of the resulting radiochemical intermediates, while the geminal 4-methyl group prevents the epimerization that plagues monosubstituted analogs during harsh radiolabeling conditions. This makes it a cleaner precursor scaffold for developing ¹⁸F-labeled CNS imaging agents derived from 4-arylpiperidine pharmacophores. [3]

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